Restriction endonuclease Kpn 2I is an enzyme derived from the bacterium Klebsiella pneumoniae strain RFL2. It is classified as a type II restriction-modification system, which includes both a restriction endonuclease and a methyltransferase. The primary function of Kpn 2I is to recognize and cleave specific DNA sequences, providing a defense mechanism against foreign genetic material, particularly from bacteriophages. The recognition sequence for Kpn 2I is identified as 5′-TCCGGA-3′, which it cleaves at defined positions to produce specific DNA fragments .
Kpn 2I is sourced from Klebsiella pneumoniae, a common bacterium found in various environments, including human gut flora. This enzyme belongs to the type II restriction endonucleases, which are characterized by their ability to cut DNA at specific sites without requiring additional factors such as ATP or S-adenosylmethionine. Type II enzymes are further categorized into subtypes based on their structural and functional properties; Kpn 2I is noted for its unique regulatory mechanisms and specificity .
The synthesis of Kpn 2I involves cloning the corresponding genes into suitable expression systems, typically Escherichia coli. The genes responsible for encoding the restriction endonuclease and its associated methyltransferase have been successfully expressed in laboratory settings. The cloning process utilizes vectors that allow for high-level expression and purification of the enzymes.
The genes encoding Kpn 2I are organized in a manner that allows for coordinated expression. The restriction endonuclease gene (kpn2IR) encodes a protein of approximately 301 amino acids, while the methyltransferase gene (kpn2IM) encodes a protein of about 375 amino acids. Additionally, a small regulatory gene (kpn2IC) has been identified, which plays a role in repressing the expression of the methyltransferase .
The molecular structure of Kpn 2I reveals that it operates as a homodimeric enzyme, with each monomer contributing to the formation of the active site necessary for DNA cleavage. Structural studies have indicated that Kpn 2I possesses an HNH motif, typical of certain nucleases, which is crucial for its enzymatic activity.
Crystallographic studies have provided insights into the spatial arrangement of key residues within the active site. Specifically, residues D148, H149, and Q175 are critical for binding and cleaving DNA. Mutations in these residues significantly affect enzyme activity, underscoring their importance in the catalytic mechanism .
Kpn 2I catalyzes the hydrolysis of phosphodiester bonds within its recognition sequence. The reaction mechanism involves binding to DNA and inducing conformational changes that facilitate cleavage at specific sites.
The enzyme operates optimally in conditions that include magnesium ions as cofactors, which are essential for its activity. The reaction typically produces DNA fragments with 3' overhangs, which can be utilized in various molecular biology applications such as cloning and ligation .
The mechanism by which Kpn 2I exerts its action involves several steps:
This process is highly regulated by the presence of methylation marks on the host DNA, which protects it from being cleaved by its own restriction enzymes .
Experimental data indicate that Kpn 2I demonstrates high specificity for its recognition sequence and can efficiently digest plasmid DNA under optimal conditions. The enzyme's activity can be quantitatively measured through gel electrophoresis after incubation with substrate DNA .
Kpn 2I is typically supplied as a liquid enzyme preparation with a concentration of about 10 units per microliter. It is stable under recommended storage conditions and retains activity across various buffer systems.
The enzyme functions best in buffers containing Tris-HCl at pH 7.4-8.0 and requires magnesium ions for optimal activity. Its performance may be affected by factors such as ionic strength and glycerol concentration, which can lead to "star activity" if conditions deviate from optimal ranges .
Restriction endonuclease Kpn 2I has numerous scientific applications:
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